Dybowskin-3 , Brevinin-2DYc
説明
Dybowskin-3 is an antimicrobial peptide (AMP) isolated from the skin secretions of Rana dybowskii, a frog species native to Northeast Asia. Structurally, it belongs to the Brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal "Rana box" motif (Cys-Lys-X-Cys) linked via a disulfide bond . Dybowskin-3 shares seven highly conserved amino acid residues with other Brevinin-2 peptides, which are critical for its α-helical stability and membrane-disruptive activity against pathogens .
Brevinin-2DYc is a synthetic variant of the Brevinin-2 family, optimized for enhanced antimicrobial efficacy. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its MIC (minimum inhibitory concentration) values range from 32.3 μM (for S. aureus) to 82.5 μM (for C. albicans), as shown in experimental studies .
特性
生物活性 |
Antibacterial, Antifungal |
|---|---|
配列 |
GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The Brevinin-2 family shares a conserved α-helical structure and the Rana box motif, which facilitate membrane pore formation in microbial targets. However, variations in amino acid sequences, hydrophobicity, and charge distribution significantly influence their antimicrobial potency, selectivity, and hemolytic activity. Below is a comparative analysis of Dybowskin-3, Brevinin-2DYc, and other Brevinin-2 analogs:
Table 1: Key Properties of Dybowskin-3, Brevinin-2DYc, and Related Peptides
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Hemolytic Activity (HC50) | Key Structural Features |
|---|---|---|---|---|---|
| Dybowskin-3 | ~8–16 μM* | ~16–32 μM* | ~32–64 μM* | Moderate (~50 μM) | Conserved Rana box; high helical stability |
| Brevinin-2DYc | 32.3 μM | 37.5 μM | 82.5 μM | High (~25 μM) | Extended C-terminal; cationic charge |
| Brevinin-2-OW2 | 4.9 μM | 3.3–6.6 μM | 28.7 μM | Low (>100 μM) | Short sequence; low hydrophobicity |
| Brevinin-2-OA3 | 6.7 μM | 3–13 μM | 31.5 μM | Moderate (~75 μM) | High hydrophobic moment |
| Brevinin-2RE1 | 35.9 μM | 20–50 μM | 103.8 μM | Very High (~15 μM) | Long helical domain; amphipathic structure |
Key Findings
Potency Against Pathogens :
- Brevinin-2-OW2 demonstrates the highest potency (MIC: 3.3–6.6 μM for E. coli), likely due to its shorter sequence and optimized charge distribution, which enhances microbial membrane penetration .
- Dybowskin-3, while less potent than Brevinin-2-OW2, shows balanced activity across bacterial and fungal strains, attributed to its conserved residues stabilizing the α-helix .
This correlates with their extended hydrophobic regions, which disrupt eukaryotic membranes . Dybowskin-3 and Brevinin-2-OA3 show moderate hemolysis, suggesting a better therapeutic index for systemic applications .
Structural Determinants of Activity :
- Hydrophobicity : Higher hydrophobic moments (e.g., Brevinin-2-OA3) improve antimicrobial activity but increase hemolysis .
- Cationic Charge : Positively charged residues (e.g., lysine in Brevinin-2DYc) enhance binding to negatively charged microbial membranes .
- Stability : Dybowskin-3’s conserved residues and disulfide bonds confer protease resistance, a critical advantage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
